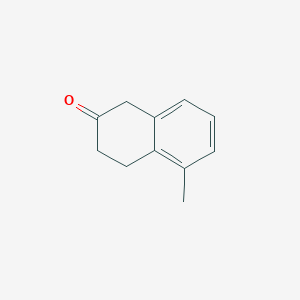

5-Methyl-2-tetralone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-3,4-dihydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-8-3-2-4-9-7-10(12)5-6-11(8)9/h2-4H,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISBHQRSVUQBOMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCC(=O)CC2=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70399872 | |

| Record name | 5-Methyl-2-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4242-15-3 | |

| Record name | 5-Methyl-2-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Methyl-2-tetralone: Properties, Reactivity, and Synthetic Utility

This guide provides a detailed examination of 5-Methyl-2-tetralone (CAS No. 4242-15-3), a key chemical intermediate. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes its core chemical properties, predictable spectroscopic characteristics, known reactivity, and applications as a building block in complex molecule synthesis.

Introduction: The 2-Tetralone Scaffold

This compound, systematically named 5-Methyl-3,4-dihydronaphthalen-2(1H)-one, belongs to the tetralone class of bicyclic aromatic ketones. The tetralone framework is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds.[1][2] The reactivity of the tetralone core is dictated by its ketone functionality, the adjacent alpha-carbons, and the aromatic ring, making it a versatile scaffold for synthetic elaboration. This compound serves as a valuable intermediate, with its specific substitution pattern offering a unique entry point for the synthesis of targeted molecules, including enzyme inhibitors.[3][4]

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. This data is critical for planning reactions, determining appropriate solvents, and establishing purification protocols.

| Property | Value | Source(s) |

| CAS Number | 4242-15-3 | [5][6] |

| Molecular Formula | C₁₁H₁₂O | [5][6] |

| Molecular Weight | 160.21 g/mol | [5] |

| Boiling Point | 288.3°C at 760 mmHg | [6] |

| Density | 1.074 g/cm³ | [6] |

| Refractive Index | 1.557 | [6] |

| Storage | Sealed in dry, 2-8°C | [5] |

Spectroscopic Profile: An Interpretive Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct regions. The three aromatic protons will appear in the downfield region (approx. δ 7.0-7.5 ppm), likely as a multiplet. The benzylic protons at C1 will be deshielded by both the aromatic ring and the adjacent carbonyl group, appearing around δ 3.5 ppm as a singlet. The protons at C3 (alpha to the carbonyl) and C4 would appear further upfield as triplets or multiplets. The defining methyl group attached to the aromatic ring (C5) would be a sharp singlet in the aromatic methyl region (approx. δ 2.3 ppm).

-

¹³C NMR: The carbon spectrum will be characterized by a ketone carbonyl signal significantly downfield (approx. δ 200-210 ppm). The aromatic carbons would appear between δ 125-145 ppm. The aliphatic carbons (C1, C3, C4) would be found in the upfield region (approx. δ 20-50 ppm), and the methyl carbon would resonate around δ 21 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups. The most prominent absorption band would be the strong C=O stretch of the ketone, expected around 1710-1725 cm⁻¹. Aromatic C=C stretching bands would be observed in the 1450-1600 cm⁻¹ region. Aliphatic C-H stretching would appear just below 3000 cm⁻¹, while aromatic C-H stretching would be seen just above 3000 cm⁻¹.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak [M]⁺ is expected at an m/z of approximately 160.09. Key fragmentation patterns for tetralones typically involve cleavages of the aliphatic ring, such as the loss of ethylene (C₂H₄) or a retro-Diels-Alder reaction, which can help confirm the core structure.

Synthesis and Purification

While specific preparations of this compound are not widely published, a general and highly effective method for synthesizing substituted tetralones is the intramolecular Friedel-Crafts acylation of a γ-arylbutyric acid derivative. This approach provides a reliable pathway to the tetralone core.

Sources

- 1. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]

- 2. Synthesis and Evaluation of 2-benzylidene-1-tetralone Derivatives for Monoamine Oxidase Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. echemi.com [echemi.com]

- 7. beta-Tetralone(530-93-8) 13C NMR spectrum [chemicalbook.com]

- 8. 2-Tetralone | C10H10O | CID 68266 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Methyl-2-tetralone for Laboratory Professionals

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 5-Methyl-2-tetralone. It moves beyond a simple data sheet to provide a synthesized overview of its chemical identity, a thorough analysis of its known safety profile, and actionable protocols grounded in established laboratory safety principles. The information herein is curated to support informed risk assessments and safe handling practices in a research and development setting.

Chemical Identity and Properties

This compound, a derivative of tetralone, is a chemical intermediate whose full toxicological and ecological profiles are not yet comprehensively documented. Its identity is crucial for correct handling and regulatory compliance.

The definitive Chemical Abstracts Service (CAS) number for this compound is 4242-15-3 .[1][2][3] This identifier should be used for all procurement, inventory, and regulatory documentation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 4242-15-3 | [1][2][3] |

| Molecular Formula | C₁₁H₁₂O | [1][3] |

| Molecular Weight | 160.21 g/mol | [1][3] |

| Synonyms | 5-Methyl-3,4-dihydro-1H-naphthalen-2-one, 5-Methyl-[1]tetralon | [1][3] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [3] |

Safety & Hazard Profile: A Case of Incomplete Data

The available safety information for this compound presents a common challenge in research environments: a substance that is commercially available but lacks extensive, publicly available toxicological data. One supplier provides a GHS classification, while others report a lack of data for the same endpoints.[1][4]

This discrepancy does not imply the absence of hazard. Instead, it necessitates a more cautious approach. The principle of As Low As Reasonably Practicable (ALARP) exposure should be rigorously applied. The available GHS classification should be adopted as the minimum standard for risk assessment until more comprehensive data becomes available.

Table 2: GHS Classification for this compound

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed |

| Skin Corrosion/Irritation (Category 2) | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation (Category 2) | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation |

| Source: ChemicalBook[1] |

It is critical to note that for many specific toxicological and ecotoxicological endpoints, such as LD50 (oral, dermal, inhalation), persistence and degradability, and aquatic toxicity, the data is explicitly listed as "no data available".[4]

Interpretation for the Bench Scientist

The provided GHS classification dictates the minimum personal protective equipment (PPE) and handling protocols.

-

H302 (Harmful if swallowed): Ingestion must be strictly avoided. Do not pipette by mouth. Wash hands thoroughly after handling and before eating, drinking, or smoking.

-

H315 (Causes skin irritation): Direct skin contact is likely to cause irritation. This necessitates the use of appropriate chemical-resistant gloves.

-

H319 (Causes serious eye irritation): The potential for serious eye irritation requires mandatory eye protection.

-

H335 (May cause respiratory irritation): Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or vapors.

Experimental Protocols: Safe Handling & Emergency Procedures

Trustworthiness in laboratory operations is built on self-validating systems. The following protocols are designed to mitigate the known hazards and account for the unknown aspects of this compound's profile.

Risk Assessment Workflow

Before any new procedure involving this compound, a formal risk assessment should be performed. The logical flow of this assessment is critical for ensuring all hazards are considered.

Caption: Risk Assessment Workflow for this compound.

Standard Handling and Storage Protocol

-

Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Confirm the locations of the nearest safety shower and eyewash station.

-

Donning PPE: Wear a laboratory coat, splash-proof safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards, and chemical-resistant gloves (Nitrile rubber is a suitable starting point, but glove compatibility should be verified against the specific solvents being used).[4]

-

Aliquotting/Weighing: Conduct all manipulations that may generate dust or vapors, such as weighing or transferring from a stock container, inside a chemical fume hood.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3] Recommended storage temperature is between 2-8°C.[3]

-

Cleanup: Decontaminate work surfaces with an appropriate solvent and cleaning agent after use. Dispose of contaminated materials as hazardous waste.

First-Aid and Emergency Measures

These procedures should be clearly posted in the work area. All personnel must be familiar with them before beginning work.

-

If Inhaled (P304+P340): Due to its classification as a respiratory irritant (H335), immediately move the affected person to fresh air and keep them in a position comfortable for breathing.[1] If symptoms persist or breathing is difficult, seek immediate medical attention.

-

Following Skin Contact (P302+P352): The compound causes skin irritation (H315).[1] Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing. If skin irritation occurs, seek medical advice.

-

Following Eye Contact (P305+P351+P338): As a serious eye irritant (H319), any contact requires immediate and thorough action.[1] Rinse cautiously with pure water for at least 15 minutes, removing contact lenses if present and easy to do.[1][4] Continue rinsing and seek immediate medical attention.

-

Following Ingestion (P301+P312): The compound is harmful if swallowed (H302).[1] Rinse the mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately if you feel unwell.[1]

-

Accidental Release: Evacuate non-essential personnel. Wearing appropriate PPE, prevent further leakage if safe to do so. Collect spilled material using an inert absorbent material and place it in a suitable, closed container for disposal.[4] Avoid dust formation.[4]

Disposal Considerations

All waste containing this compound must be treated as hazardous chemical waste.

-

Product: Dispose of via a licensed chemical destruction facility or controlled incineration.[4] Do not allow the material to enter sewer systems or waterways.[4]

-

Contaminated Packaging: Containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and treated as hazardous waste. Puncture the container to prevent reuse before disposal in accordance with local regulations.[4]

Conclusion

This compound (CAS: 4242-15-3) is a valuable chemical intermediate for which a complete safety profile is not yet publicly available. The existing GHS classification (H302, H315, H319, H335) provides a solid foundation for establishing safe handling protocols.[1] The core tenets of this guidance are to treat the compound with respect for its known hazards, to implement robust engineering and personal protective controls to minimize exposure, and to operate with a heightened sense of caution due to the gaps in the toxicological data. By adhering to these principles, researchers can use this compound effectively while upholding the highest standards of laboratory safety.

References

Sources

A Guide to the Spectroscopic Characterization of 5-Methyl-2-tetralone

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 5-Methyl-2-tetralone, a significant molecule in synthetic chemistry. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of this compound through modern spectroscopic techniques. While direct, publicly available experimental spectra for this compound are limited, this guide leverages data from structurally similar compounds and foundational spectroscopic principles to provide a robust and scientifically grounded interpretation of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction: The Significance of this compound

This compound belongs to the tetralone family, which are bicyclic aromatic ketones. These structures are pivotal intermediates in the synthesis of a variety of biologically active molecules and natural products. The precise characterization of these intermediates is paramount to ensure the integrity and success of multi-step synthetic campaigns. Spectroscopic analysis provides a non-destructive and highly informative means to confirm the identity, purity, and structure of such compounds. This guide will delve into the expected spectroscopic signatures of this compound, providing a detailed analysis of its anticipated NMR, IR, and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1] By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular framework.

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The predicted chemical shifts for the protons in this compound are presented in the table below. These predictions are based on established principles of NMR spectroscopy and data from analogous compounds.[2][3][4]

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-1 (CH₂) | ~ 3.5 | Singlet | 2H |

| H-3 (CH₂) | ~ 2.6 | Triplet | 2H |

| H-4 (CH₂) | ~ 3.0 | Triplet | 2H |

| H-6 (Ar-H) | ~ 7.1 | Doublet | 1H |

| H-7 (Ar-H) | ~ 7.2 | Triplet | 1H |

| H-8 (Ar-H) | ~ 7.0 | Doublet | 1H |

| -CH₃ | ~ 2.3 | Singlet | 3H |

Causality behind Experimental Choices: High-resolution NMR spectroscopy is essential to resolve the coupling patterns of the aromatic and aliphatic protons. A standard 400 or 500 MHz spectrometer would be ideal. Deuterated chloroform (CDCl₃) is a common solvent of choice due to its ability to dissolve a wide range of organic compounds and its single deuterium signal that can be used for locking. Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.[1]

Predicted ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Due to the molecule's asymmetry, all 11 carbon atoms are expected to be unique and therefore produce 11 distinct signals.[5]

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (C-2) | ~ 208 |

| Ar-C (C-4a) | ~ 135 |

| Ar-C (C-5) | ~ 138 |

| Ar-C (C-6) | ~ 127 |

| Ar-C (C-7) | ~ 129 |

| Ar-C (C-8) | ~ 126 |

| Ar-C (C-8a) | ~ 145 |

| CH₂ (C-1) | ~ 45 |

| CH₂ (C-3) | ~ 35 |

| CH₂ (C-4) | ~ 28 |

| -CH₃ | ~ 21 |

Expertise & Experience Insight: The carbonyl carbon (C-2) is expected to have the most downfield chemical shift, typically above 200 ppm, due to the strong deshielding effect of the oxygen atom. The aromatic carbons will resonate in the typical range of 120-150 ppm. The aliphatic carbons will be the most shielded and appear at the most upfield region of the spectrum.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition Parameters for ¹H NMR:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

Spectral width: 0-12 ppm

-

-

Data Acquisition Parameters for ¹³C NMR:

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation delay: 2-5 seconds

-

Pulse width: 30-45°

-

Spectral width: 0-220 ppm

-

Proton decoupling: Broadband decoupling to simplify the spectrum to singlets.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform to obtain the frequency domain spectrum. Phase and baseline correct the spectrum. Calibrate the chemical shift scale using the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Expected IR Absorption Bands for this compound

The key functional groups in this compound are the carbonyl group (C=O) of the ketone and the aromatic C-H and C=C bonds.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| C=O (ketone) | 1715 - 1705 | Strong |

| Ar C-H (stretch) | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H (stretch) | 3000 - 2850 | Medium |

| Ar C=C (stretch) | 1600 - 1450 | Medium to Weak |

Authoritative Grounding: The carbonyl stretch of a saturated aliphatic ketone typically appears around 1715 cm⁻¹.[6] In this compound, the ketone is part of a six-membered ring, which generally does not cause a significant shift from this value. The presence of the adjacent aromatic ring can lead to a slight decrease in the stretching frequency due to conjugation, placing the peak in the lower end of the expected range.[7][8][9]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (Thin Film):

-

Place a small drop of neat liquid this compound (if it is a liquid at room temperature) between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Gently press the plates together to form a thin film.

-

-

Sample Preparation (KBr Pellet - if solid):

-

Grind a small amount of the solid sample with anhydrous KBr powder in a mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Place the sample holder in the beam path of a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample holder (or pure KBr pellet).

-

Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce structural features.[10]

Expected Mass Spectrum of this compound

The molecular formula of this compound is C₁₁H₁₂O, which corresponds to a molecular weight of 160.21 g/mol . The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 160.

Key Fragmentation Pathways:

-

α-Cleavage: Cleavage of the bond adjacent to the carbonyl group is a common fragmentation pathway for ketones.[11] This can lead to the loss of a CO molecule (28 Da) or an ethyl group (C₂H₄, 28 Da) via a McLafferty-type rearrangement, although the latter is less likely in this rigid system.

-

Benzylic Cleavage: The bonds at the benzylic position (C1 and C3) are susceptible to cleavage.

-

Loss of Methyl Group: Loss of the methyl group (15 Da) from the aromatic ring can occur.

Predicted Key Fragments:

| m/z | Proposed Fragment |

| 160 | [M]⁺ (Molecular Ion) |

| 145 | [M - CH₃]⁺ |

| 132 | [M - CO]⁺ or [M - C₂H₄]⁺ |

| 117 | [M - CO - CH₃]⁺ |

| 104 | Further fragmentation |

Trustworthiness: The fragmentation pattern of a molecule is a unique fingerprint. By comparing the observed fragmentation pattern with known fragmentation mechanisms for similar structures, the identity of the compound can be confirmed with a high degree of confidence. For instance, the mass spectrum of the isomeric 5-Methyl-1-tetralone shows a base peak at m/z 132 and a significant peak for the molecular ion at m/z 160.[12] A similar pattern would be expected for this compound.

Experimental Protocol for Mass Spectrometry (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph (GC-MS) for volatile liquids.

-

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a molecular ion (M⁺).

-

Fragmentation: The energetically unstable molecular ions undergo fragmentation into smaller, charged fragments.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Representation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Conclusion

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 81357, 5-Methyl-1-tetralone. [Link]

-

Spectral Database for Organic Compounds (SDBS). SDBS Home. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Ketones. [Link]

-

Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

-

JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

Chemistry LibreTexts. NMR - Interpretation. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chemguide. Fragmentation patterns in the mass spectra of organic compounds. [Link]

-

Master Organic Chemistry. 13-C NMR - How Many Signals. [Link]

-

Organic Chemistry: A Tenth Edition. 19.14 Spectroscopy of Aldehydes and Ketones. [Link]

-

YouTube. Interpreting NMR Spectra 1. [Link]

-

YouTube. 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. [Link]

-

nmrshiftdb2. open nmr database on the web. [Link]

-

Michigan State University Department of Chemistry. Proton NMR Table. [Link]

-

YouTube. Lec15 - IR Spectra of Ketones, Aldehydes and Alcohols. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

-

NMRium. Predict. [Link]

-

SpectraBase. SpectraBase. [Link]

-

OChemPal. Carbonyl - compounds - IR - spectroscopy. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031558). [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). [Link]

-

YouTube. 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. [Link]

-

The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. [Link]

-

Doc Brown's Chemistry. C5H10 C-13 nmr spectrum of 2-methylbut-2-ene (2-methyl-2-butene) analysis of chemical. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Visualizer loader [nmrdb.org]

- 3. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 4. Simulate and predict NMR spectra [nmrdb.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. chem.pg.edu.pl [chem.pg.edu.pl]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. m.youtube.com [m.youtube.com]

- 12. 5-Methyl-1-tetralone | C11H12O | CID 81357 - PubChem [pubchem.ncbi.nlm.nih.gov]

5-Methyl-2-tetralone: A Comprehensive Technical Guide to its Physical Properties and Their Determination

This guide provides an in-depth exploration of the key physical properties of 5-Methyl-2-tetralone, specifically its melting and boiling points. Designed for researchers, scientists, and professionals in drug development, this document goes beyond a simple data sheet to offer a foundational understanding of the principles behind these properties and the experimental methodologies required for their accurate determination.

Introduction: The Significance of Physical Properties in Drug Development

In the landscape of pharmaceutical research and development, a thorough understanding of a compound's physical properties is paramount. These characteristics, such as melting and boiling points, are not mere data points; they are critical indicators of purity, stability, and even potential formulation strategies. For a molecule like this compound, an important intermediate in the synthesis of various bioactive compounds, precise knowledge of its physical constants is the bedrock upon which further research is built. An inaccurate or poorly characterized melting or boiling point can lead to significant downstream challenges, from inconsistent reaction kinetics to difficulties in purification and formulation. This guide, therefore, emphasizes not only the known values for this compound but also the robust experimental frameworks for their verification and determination.

Physical Properties of this compound

The physical state and thermal transition points of a compound are dictated by the strength of its intermolecular forces. For this compound, a substituted tetralone, these interactions are influenced by its molecular weight, shape, and the presence of a polar ketone group.

| Physical Property | Value | Notes |

| Melting Point | Not Reported | The melting point of this compound is not readily available in published literature. Experimental determination is required. |

| Boiling Point | 288.3 °C at 760 mmHg[1] | This value is reported in the safety data sheet for the compound. |

Experimental Determination of Physical Properties

The following sections provide detailed, field-proven protocols for the experimental determination of the melting and boiling points of a compound such as this compound. The causality behind key steps is explained to ensure a deep understanding of the methodologies.

Part 1: Melting Point Determination

The melting point of a solid is the temperature at which it transitions to a liquid state at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically depresses the melting point and broadens the melting range, making it a crucial indicator of purity.

-

Sample Preparation: The sample must be finely powdered and dry. A coarse sample will not pack well, leading to air pockets and inefficient heat transfer, resulting in an inaccurate and broad melting range. Moisture can act as an impurity, depressing the melting point.

-

Capillary Tube Packing: A small, tightly packed sample (2-3 mm high) ensures uniform heating. Too large a sample will exhibit a significant temperature gradient, leading to a broad melting range.

-

Heating Rate: The rate of heating is critical. A rapid heating rate can cause the thermometer reading to lag behind the actual temperature of the sample, resulting in an erroneously high and broad melting range. A slow heating rate of 1-2 °C per minute near the expected melting point is crucial for accuracy.

This method utilizes a specialized glass tube designed to provide uniform heating of a sample via convection currents in a heating oil.

-

Sample Preparation: Place a small amount of dry this compound onto a clean, dry watch glass. Crush the sample into a fine powder using a spatula.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The final packed sample height should be 2-3 mm.

-

Apparatus Assembly: Attach the capillary tube to a thermometer using a small rubber band or a piece of tubing. The sample should be level with the thermometer bulb.

-

Thiele Tube Setup: Clamp the Thiele tube to a retort stand and fill it with a high-boiling, inert liquid (e.g., mineral oil or silicone oil) to a level just above the side-arm.

-

Measurement: Insert the thermometer and attached capillary tube into the Thiele tube, ensuring the sample and thermometer bulb are immersed in the oil.

-

Heating: Gently heat the side-arm of the Thiele tube with a microburner or hot air gun. The convection currents will ensure uniform heat distribution.

-

Observation: Observe the sample closely. Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (the completion of melting). This range is the melting point.

-

Cooling and Repetition: Allow the apparatus to cool. A second determination should be performed with a fresh sample to ensure reproducibility.

Diagram: Experimental Workflow for Melting Point Determination

Caption: Workflow for Melting Point Determination using a Thiele Tube.

Part 2: Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. It is a sensitive indicator of purity, as non-volatile impurities can elevate the boiling point.

-

Distillation Method: Simple distillation is a robust method for determining the boiling point of a pure liquid. The temperature of the vapor in equilibrium with the boiling liquid is measured, providing an accurate value.

-

Thermometer Placement: The top of the thermometer bulb must be level with the bottom of the side-arm of the distillation flask. If it is too high, the recorded temperature will be lower than the actual boiling point. If it is too low, it may be superheated by the boiling liquid, leading to an inaccurate reading.

-

Boiling Stones: The addition of boiling stones or a magnetic stir bar is essential to prevent bumping (sudden, violent boiling) and ensure smooth boiling, which is necessary for a stable vapor temperature.

-

Apparatus Assembly: Assemble a simple distillation apparatus using a round-bottom flask, a condenser, a collection flask, and a thermometer. Ensure all joints are securely clamped.

-

Sample and Boiling Stones: Place a sample of this compound (approximately one-third to one-half the volume of the flask) into the distillation flask. Add a few boiling stones.

-

Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.

-

Heating: Begin heating the distillation flask gently using a heating mantle.

-

Distillation: As the liquid boils, the vapor will rise, surround the thermometer bulb, and then pass into the condenser where it will liquefy and be collected in the receiving flask.

-

Temperature Reading: Record the temperature when it becomes constant as the liquid is distilling at a steady rate (e.g., 1-2 drops per second). This constant temperature is the boiling point.

-

Barometric Pressure: Record the atmospheric pressure at the time of the experiment, as the boiling point is pressure-dependent.

Diagram: Logic of Boiling Point Determination via Distillation

Caption: Logical flow of boiling point determination by distillation.

Conclusion

The boiling point of this compound is documented as 288.3 °C at 760 mmHg.[1] However, its melting point remains unreported in the scientific literature, necessitating experimental determination. The protocols detailed in this guide provide a robust framework for accurately measuring these critical physical properties. Adherence to these methodologies, with a keen understanding of the underlying principles, will ensure the generation of reliable and reproducible data, which is fundamental to the progression of research and development involving this important chemical intermediate.

References

-

Chemistry LibreTexts. (2022, May 5). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

Timstar. (n.d.). Melting Point: Using the Thiele Tube. Retrieved from [Link]

-

Pharmaguideline. (2011, September 4). Determination of Boiling Range or Temperature and Distillation Range. Retrieved from [Link]

Sources

An In-depth Technical Guide to 5-Methyl-2-tetralone: Synthesis, Properties, and Applications

Preamble: Contextualizing 5-Methyl-2-tetralone in Modern Chemistry

In the landscape of synthetic organic chemistry, the tetralone scaffold stands as a privileged structure—a foundational component in a myriad of natural products and pharmacologically active molecules. The strategic placement of substituents on this bicyclic framework allows for the precise modulation of a compound's steric and electronic properties, thereby influencing its biological interactions. This compound, a seemingly simple derivative, embodies this principle. Its importance lies not as an end product, but as a versatile and crucial intermediate, a molecular canvas upon which more complex and potent structures are built. This guide offers a comprehensive exploration of this compound, from the foundational chemical principles that govern its synthesis to its role as a key building block in contemporary research and drug development.

Historical Perspective: The Evolution of Substituted Tetralone Synthesis

The precise history of the first synthesis of this compound is not prominently documented in singular "discovery" papers. Instead, its emergence is rooted in the broader development of synthetic methodologies for constructing substituted polycyclic aromatic systems throughout the 20th century. Early efforts to create specific tetralone isomers were often hampered by challenges in controlling regioselectivity during intramolecular cyclizations.

Key historical methodologies that paved the way for the synthesis of compounds like this compound include:

-

Friedel-Crafts Acylation: This cornerstone of C-C bond formation on aromatic rings was a logical early approach. The intramolecular acylation of a suitably substituted γ-arylbutyric acid (e.g., 4-(m-tolyl)butyric acid) using strong Lewis or Brønsted acids provided a direct route to the tetralone core. The primary challenge in this approach is ensuring the cyclization occurs at the desired ortho-position relative to the methyl group, avoiding the formation of the isomeric 7-methyl-1-tetralone.

-

Birch Reduction of Naphthalene Derivatives: The reduction of substituted naphthalenes offered another pathway. For instance, the reduction of a methyl-substituted 2-methoxynaphthalene could yield an enol ether, which upon acidic hydrolysis, would unmask the ketone functionality of the tetralone. The choice of reducing agent and conditions is critical to selectively reduce the desired ring of the naphthalene system.

These early methods, while foundational, often required harsh conditions and could lead to mixtures of isomers, necessitating tedious purification. This historical context underscores the value and ingenuity of the more refined and selective synthetic protocols developed in subsequent years.

Strategic Synthesis of this compound: A Modern Protocol

Modern organic synthesis prioritizes efficiency, selectivity, and mild reaction conditions. One of the most reliable and adaptable strategies for constructing the 2-tetralone scaffold is through the intramolecular cyclization of an activated carboxylic acid derivative onto an alkene, a method that offers excellent control over regiochemistry.

Intramolecular Friedel-Crafts Acylation of an Arylacetyl Chloride with Ethylene

This powerful method builds the tetralone ring by forming two new carbon-carbon bonds in a sequential process. It begins with a substituted phenylacetyl chloride which undergoes a Friedel-Crafts acylation with ethylene, followed by an immediate intramolecular cyclization.

Logical Workflow of the Synthesis

Caption: Synthesis of this compound via Friedel-Crafts acylation cascade.

Detailed Experimental Protocol

This protocol is a self-validating system; successful execution relies on the rigorous exclusion of moisture, as the Lewis acid catalyst and the acid chloride intermediate are highly water-sensitive.

Step 1: Preparation of 3-Methylphenylacetyl chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methylphenylacetic acid (1.0 eq).

-

Under a nitrogen atmosphere, add thionyl chloride (1.5 eq) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF, ~1 drop) can be added to facilitate the reaction.

-

Heat the mixture to reflux (approximately 70-80°C) for 2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

-

Causality Check: The use of excess thionyl chloride ensures the complete conversion of the carboxylic acid to the more reactive acid chloride. The reflux condition provides the necessary activation energy.

-

After cooling, remove the excess thionyl chloride under reduced pressure. The resulting crude 3-methylphenylacetyl chloride is typically used in the next step without further purification.

Step 2: Cyclization to this compound

-

Charge a three-necked flask, fitted with a mechanical stirrer, a gas inlet, and a dropping funnel, with a suitable inert solvent (e.g., dichloromethane) and cool it to 0°C in an ice bath.

-

Carefully add anhydrous aluminum chloride (AlCl₃, 2.2 eq) to the solvent with stirring.

-

Bubble ethylene gas through the stirred suspension.

-

Add the crude 3-methylphenylacetyl chloride (from Step 1), dissolved in dichloromethane, dropwise to the reaction mixture over 1 hour, maintaining the temperature at 0°C.

-

Expertise Insight: The slow addition of the acid chloride is crucial. This maintains a low concentration of the reactant, minimizing polymerization and other side reactions. The excess of Lewis acid ensures full activation of the acid chloride and catalysis of both the intermolecular acylation of ethylene and the subsequent intramolecular cyclization.

-

After the addition is complete, allow the reaction to stir at 0°C for an additional 2-3 hours.

-

Work-up and Purification: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

After filtration and removal of the solvent, purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound.

Physicochemical and Spectroscopic Characterization

Accurate characterization is paramount for confirming the identity and purity of the synthesized compound.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O | PubChem |

| Molar Mass | 160.21 g/mol | PubChem |

| Appearance | Colorless to pale yellow liquid/solid | - |

| Boiling Point | 134-135 °C at 6 Torr | [1] |

| Density (Predicted) | 1.074 ± 0.06 g/cm³ | [1] |

Spectroscopic Data

The following data represent the expected spectral characteristics for this compound.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.20-7.00 (m, 3H, Ar-H): Complex multiplet corresponding to the three protons on the aromatic ring.

-

δ 3.55 (s, 2H, -CH₂-CO-): A sharp singlet for the alpha-keto methylene protons.

-

δ 2.95 (t, J = 6.8 Hz, 2H, Ar-CH₂-): A triplet for the benzylic methylene protons, coupled to the adjacent methylene group.

-

δ 2.65 (t, J = 6.8 Hz, 2H, -CH₂-CH₂-CO-): A triplet for the methylene protons beta to the carbonyl, coupled to the benzylic protons.

-

δ 2.30 (s, 3H, Ar-CH₃): A singlet for the methyl group protons on the aromatic ring.

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ 208.0 (C=O)

-

δ 144.5, 136.0, 132.5 (Aromatic Quaternary C)

-

δ 128.0, 126.5, 125.0 (Aromatic CH)

-

δ 45.0 (-CH₂-CO-)

-

δ 30.0 (Ar-CH₂-)

-

δ 28.0 (-CH₂-CH₂-CO-)

-

δ 19.5 (Ar-CH₃)

-

-

Infrared (IR) Spectroscopy (Neat, cm⁻¹):

-

~3050-2850 (C-H stretching, aromatic and aliphatic)

-

~1715 (Strong, C=O stretching of the ketone)

-

~1605, 1490 (C=C stretching, aromatic ring)

-

-

Mass Spectrometry (EI, 70 eV):

-

m/z (%): 160 (M⁺), 132 (M⁺ - CO), 117 (M⁺ - CO - CH₃). The mass spectrum for the isomeric 5-methyl-1-tetralone shows major peaks at m/z 160 and 132, which is consistent with the expected fragmentation pattern of the tetralone core.[2]

-

Applications in Research and Development

This compound is a valuable building block primarily because its ketone functionality allows for a wide array of subsequent chemical transformations. It serves as a precursor to more complex molecular scaffolds.

Application Workflow

Caption: Synthetic utility of this compound in generating diverse scaffolds.

While specific, named drugs directly synthesized from this compound are not widely publicized, its structural motif is highly relevant. The closely related 5-methoxy-2-tetralone is a crucial intermediate in the synthesis of Rotigotine, a dopamine agonist used to treat Parkinson's disease.[1][3] This highlights the potential of the 5-substituted-2-tetralone scaffold in the development of neurologically active agents. By analogy, this compound is an attractive starting material for generating libraries of compounds for screening against various biological targets, particularly G-protein coupled receptors (GPCRs) where the aminotetralin structure is a well-established pharmacophore.

Conclusion and Future Directions

This compound exemplifies the utility of a well-designed chemical intermediate. Its synthesis, refined from classical methods to more controlled modern protocols, provides reliable access to a versatile molecular scaffold. The true value of this compound is realized in its potential for elaboration into more complex, biologically active molecules. For drug development professionals and research scientists, this compound represents not just a reagent, but an opportunity—a starting point for the exploration of new chemical space and the potential discovery of novel therapeutics. Future work will likely focus on the development of asymmetric syntheses to access enantiomerically pure derivatives, further expanding its utility in the creation of chiral drugs.

References

Due to the foundational and often historical nature of this specific compound's synthesis, direct links to early, paywalled journal articles are not provided. The references below are to publicly accessible databases and representative modern literature that support the described chemistry and properties.

-

5-Methyl-1-tetralone. PubChem, National Center for Biotechnology Information. [Link]

Sources

The Emerging Therapeutic Potential of 5-Methyl-2-Tetralone Derivatives: A Guide for Drug Discovery Professionals

An In-Depth Technical Guide

Abstract

The tetralone scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of pharmacological activities.[1][2] While extensive research has focused on 1-tetralone and its analogues, the 5-methyl-2-tetralone core remains a relatively underexplored chemical space with significant therapeutic potential. This technical guide provides a comprehensive overview for researchers and drug development professionals on the prospective biological activities of this compound derivatives. Drawing upon evidence from structurally related tetralone compounds, we explore potential applications in antimicrobial, anticancer, and anti-inflammatory therapies. This document details plausible synthetic strategies, outlines robust experimental protocols for biological evaluation, and discusses the interpretation of structure-activity relationships (SAR) to guide future discovery efforts.

Introduction: The Tetralone Scaffold in Medicinal Chemistry

The 1,2,3,4-tetrahydronaphthalen-one, or tetralone, skeleton is a bicyclic aromatic ketone that serves as a critical building block for a vast array of biologically active molecules.[3] Its structural rigidity and amenability to chemical modification have made it a cornerstone in the synthesis of pharmaceuticals and natural products.[2][3] Derivatives of the tetralone scaffold are known to exhibit a remarkable range of biological effects, including anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) activities.[1][4][5] For instance, the tetralin ring is a key feature in podophyllotoxin-derived anticancer drugs like etoposide and teniposide, as well as in anthracycline antibiotics such as doxorubicin.[6] Furthermore, tetralone derivatives have been investigated as potent inhibitors of monoamine oxidase (MAO) for the treatment of depression and Parkinson's disease, and as inhibitors of Macrophage Migration Inhibitory Factor (MIF) for anti-inflammatory applications.[3][7][8]

This guide focuses specifically on the therapeutic promise of This compound derivatives . By analyzing the established bioactivities of analogous structures, we aim to provide a predictive framework and a practical toolkit for initiating and advancing drug discovery programs based on this versatile scaffold.

The this compound Core: Synthesis and Derivatization

The foundation of any drug discovery campaign is the efficient and versatile synthesis of the core scaffold. While direct synthetic routes for this compound are not extensively documented in the provided literature, a plausible pathway can be extrapolated from established methods for similar structures, such as 5-methoxy-2-tetralone.[9][10] A common and effective approach involves a Friedel-Crafts acylation/cyclization cascade.[11]

A proposed synthetic strategy begins with 3-methylphenylacetic acid, which can be converted to its corresponding acyl chloride. Subsequent reaction with ethylene in the presence of a Lewis acid catalyst (e.g., AlCl₃) would induce a Friedel-Crafts acylation followed by an intramolecular cyclization to yield the desired this compound core.

Caption: Proposed synthetic workflow for this compound and subsequent derivatization.

Once the core is synthesized, its carbonyl group and adjacent α-carbons provide reactive sites for extensive derivatization to generate a diverse chemical library. Key strategies include:

-

Claisen-Schmidt Condensation: Reacting the tetralone with various aromatic aldehydes to form α,β-unsaturated ketones, commonly known as chalcones. These chalcones are often bioactive themselves or serve as intermediates.[4][12]

-

Heterocycle Formation: Using chalcone intermediates to synthesize pyrazoline derivatives by reacting them with hydrazine hydrate, or creating thioxopyrimidines with thiourea.[4]

-

Aminoguanidine Moiety Introduction: Incorporating aminoguanidine pharmacophores, which have shown significant promise in developing potent antibacterial agents.[13][14]

Potential Biological Activities: An Evidence-Based Exploration

Based on extensive literature on the tetralone class, derivatives of the this compound scaffold are hypothesized to possess significant antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Tetralone derivatives have demonstrated broad-spectrum antimicrobial activity.[1] Studies show that specific analogues are effective against both Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.[13][15]

-

Causality & Mechanism: The antimicrobial efficacy often stems from the ability of these compounds to disrupt bacterial cell membrane integrity.[13][14] Lipophilic tetralone structures can intercalate into the lipid bilayer, causing depolarization and leakage of cellular contents, ultimately leading to cell death.[16] Another potential mechanism, particularly for derivatives containing aminoguanidinium moieties, is the inhibition of essential enzymes like dihydrofolate reductase (DHFR), which is critical for nucleotide synthesis.[13][14] Structure-activity relationship (SAR) studies suggest that incorporating electron-withdrawing groups, such as chloro or fluoro substituents on appended aromatic rings, can enhance antimicrobial potency.[15]

Anticancer Activity

The tetralone scaffold is a well-established pharmacophore in oncology.[2][3] Derivatives have shown potent antiproliferative activity against a wide range of human cancer cell lines, including breast (MCF-7), cervix (HeLa), lung (A549), and colon (HT-29) cancers.[4][6][12]

-

Causality & Mechanism: The anticancer effects of tetralone derivatives are often multifactorial. Many function as topoisomerase II inhibitors, interfering with DNA replication and repair in rapidly dividing cancer cells, similar to the mechanism of etoposide.[6] Other derivatives, particularly chalcone analogues, can induce apoptosis by affecting the cell cycle, depolarizing the mitochondrial membrane, and increasing the production of reactive oxygen species (ROS) within cancer cells.[17] One study identified an α,β-unsaturated ketone derivative that exhibited potent cytotoxicity against HeLa and MCF-7 cell lines with IC₅₀ values of 3.5 and 4.5 µg/mL, respectively.[4][18]

Anti-inflammatory Activity

Several tetralone derivatives have been identified as potent anti-inflammatory agents.[7] They act by modulating key inflammatory pathways and inhibiting the production of pro-inflammatory mediators.

-

Causality & Mechanism: A primary mechanism is the inhibition of Macrophage Migration Inhibitory Factor (MIF), a pro-inflammatory cytokine.[8][19] Certain tetralones bind to the active site of MIF and inhibit its tautomerase enzymatic activity, which is crucial for its pro-inflammatory functions.[8][20] Additionally, these compounds can suppress the activation of macrophages stimulated by lipopolysaccharide (LPS), leading to a marked reduction in the production of nitric oxide (NO), ROS, and inflammatory cytokines like TNF-α and IL-6.[7][8] This suppression is often linked to the inhibition of the NF-κB signaling pathway, a central regulator of the inflammatory response.

Caption: Inhibition of the NF-κB inflammatory pathway by tetralone derivatives.

Methodologies for Biological Evaluation: A Practical Guide

A systematic approach to biological screening is essential for identifying and optimizing lead compounds.[21] The process typically follows a tiered cascade, moving from broad primary screens to more specific secondary and cellular assays.[22]

Caption: A typical screening cascade for identifying lead compounds.

Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible microbial growth.

Materials:

-

96-well microtiter plates

-

Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

-

Mueller-Hinton Broth (MHB)

-

Test compounds dissolved in DMSO (stock solution)

-

Positive control antibiotic (e.g., Vancomycin, Ciprofloxacin)

-

Negative control (DMSO)

-

Spectrophotometer or plate reader (600 nm)

Procedure:

-

Prepare Bacterial Inoculum: Culture bacteria overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Compound Dilution: Prepare a serial two-fold dilution of the test compounds in MHB directly in the 96-well plate. The typical concentration range is 0.25 to 128 µg/mL.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, bringing the final volume to 100 µL.

-

Controls: Include wells for a positive control (bacteria + antibiotic), a negative control (bacteria + DMSO vehicle), and a sterility control (MHB only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed. This can be confirmed by measuring the optical density (OD) at 600 nm.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[22]

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compounds dissolved in DMSO

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Microplate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for 48-72 hours.

-

Add MTT Reagent: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours until purple formazan crystals are visible.

-

Solubilize Formazan: Carefully remove the MTT-containing medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure Absorbance: Read the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control. The IC₅₀ value (concentration causing 50% inhibition of cell growth) can be calculated using non-linear regression analysis.

Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)

This assay quantifies the ability of a compound to inhibit the production of nitric oxide (NO) in murine macrophage cells (RAW 264.7) stimulated with LPS.[7]

Materials:

-

RAW 264.7 macrophage cell line

-

Complete culture medium

-

Lipopolysaccharide (LPS)

-

Test compounds dissolved in DMSO

-

Griess Reagent (for NO measurement)

-

Nitrite standard solution

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours before stimulation.

-

Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Measure Nitrite: Collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent A, incubate for 10 minutes, then add 50 µL of Griess Reagent B.

-

Read Absorbance: After another 10 minutes, measure the absorbance at 540 nm.

-

Quantification: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-only treated cells. A parallel MTT assay should be run to ensure that the observed inhibition is not due to cytotoxicity.[22]

Data Interpretation and Structure-Activity Relationships (SAR)

Systematic analysis of biological data across a library of derivatives is crucial for identifying the structural features that govern potency and selectivity. This SAR analysis guides the rational design of next-generation compounds.

| Structural Modification on Tetralone Scaffold | Observed Effect on Biological Activity (Based on Analogues) | Rationale / Causality | Supporting Citation(s) |

| Addition of Halogens (Cl, F) to Aryl Moiety | Increased antimicrobial and anticancer activity | Enhances lipophilicity, potentially improving membrane permeability. Acts as an electron-withdrawing group, which can modulate target binding affinity. | [4][15] |

| Incorporation of Aminoguanidine Group | Potent activity against Gram-positive bacteria, including MRSA | The cationic nature of the guanidinium group facilitates strong interaction with and disruption of the negatively charged bacterial membrane. | [13][14] |

| Amino Substitution at Position 6 (1-Tetralone) | Greatly increased inhibition of ROS production | The amino group acts as a strong electron-donating group, which can enhance the molecule's antioxidant capacity and interaction with inflammatory targets. | [7] |

| Chalcone Moiety (α,β-unsaturated ketone) | Broad anticancer activity against multiple cell lines | The electrophilic β-carbon can react with nucleophilic residues (e.g., cysteine) in key proteins like tubulin or enzymes in the apoptotic pathway. | [4][12] |

Conclusion and Future Directions

The this compound scaffold is a promising but under-investigated platform for the development of novel therapeutics. Based on robust evidence from related tetralone derivatives, this chemical class holds significant potential for yielding potent antimicrobial, anticancer, and anti-inflammatory agents. The synthetic accessibility of the core and the numerous avenues for chemical derivatization make it an attractive starting point for medicinal chemistry programs.

Future research should focus on the systematic synthesis and screening of a diverse library of this compound derivatives to validate these predicted activities. Efforts should be directed toward elucidating specific molecular targets using techniques like affinity purification coupled with mass spectrometry and performing in-depth mechanistic studies for the most promising lead compounds. The exploration of this scaffold could uncover new chemical entities with superior efficacy, selectivity, and safety profiles, ultimately addressing unmet needs in infectious diseases, oncology, and inflammatory disorders.

References

- 1-Tetralone Derivatives: Anti-Inflammatory, MAO Inhibition, and Asymmetric Synthesis. (2025). Vertex AI Search.

- Synthesis and study of antimicrobial activity of new tetralone esters. (n.d.). European Journal of Chemistry.

- 1-Tetralone Derivatives: Building Blocks for Cutting-Edge Pharmaceuticals and N

- Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety. (2021). PubMed Central.

- Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice. (2021). PubMed Central.

- Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Deriv

- Synthesis and Antiproliferative Evaluation of Novel Longifolene-Derived Tetralone Derivatives Bearing 1,2,4-Triazole Moiety. (2018). PubMed Central.

- Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety. (2021). PubMed.

- Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice. (2021). PubMed.

- SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF INDAZOLINE TETRALONE. (n.d.). IJRPC.

- Design, Synthesis, and Evaluation of (2-(Pyridinyl)methylene)-1-tetralone Chalcones for Anticancer and Antimicrobial Activity. (2018). PubMed.

- Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice. (2021). Taylor & Francis Online.

- (PDF) Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. (2011).

- Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety. (2021).

- Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. (2015). David Discovers Drug Discovery.

- Compliance of 4-hydroxy-α-tetralone (1), its derivative (1b & 1d) and Diclofenac for binding with TNF-α. (n.d.).

- Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (2021). NIH.

- How to Synthesize 5-Methoxy-2-tetralone? (2023). Guidechem.

- Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. (2020). MDPI.

- Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton. (2022). PubMed.

- (PDF) Tetralone Scaffolds and Their Potential Therapeutic Applications. (n.d.).

- Synthesis of tetralone and indanone derivatives via cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters. (n.d.).

- Synthesis method of 5-methoxy-2-tetralone. (n.d.).

Sources

- 1. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Antiproliferative Evaluation of Novel Longifolene-Derived Tetralone Derivatives Bearing 1,2,4-Triazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-Tetralone Derivatives: Anti-Inflammatory, MAO Inhibition, and Asymmetric Synthesis_Chemicalbook [chemicalbook.com]

- 8. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Page loading... [wap.guidechem.com]

- 10. Synthesis method of 5-methoxy-2-tetralone - Eureka | Patsnap [eureka.patsnap.com]

- 11. Synthesis of tetralone and indanone derivatives via cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Design, Synthesis, and Evaluation of (2-(Pyridinyl)methylene)-1-tetralone Chalcones for Anticancer and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ijrpc.com [ijrpc.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. accio.github.io [accio.github.io]

- 22. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

5-Methyl-2-tetralone structural analogs and their significance

An In-Depth Technical Guide to 5-Methyl-2-Tetralone Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Abstract

The tetralone scaffold represents a privileged structure in medicinal chemistry, serving as a foundational core for a multitude of biologically active compounds. This technical guide focuses on the this compound framework and its structural analogs, providing an in-depth exploration for researchers, scientists, and drug development professionals. We delve into the synthetic strategies for accessing these molecules, dissect their diverse pharmacological significance across various disease areas, and analyze the critical structure-activity relationships (SAR) that govern their efficacy. By integrating detailed experimental protocols, data-driven insights, and forward-looking perspectives, this guide aims to be an essential resource for harnessing the therapeutic potential of this versatile chemical class.

The Tetralone Scaffold: A Cornerstone of Medicinal Chemistry

Overview of Tetralones as Bioactive Cores

Tetralones, bicyclic aromatic compounds featuring a benzene ring fused to a cyclohexanone or cyclohexenone, are integral motifs in both natural products and synthetic pharmaceuticals.[1] Their rigid, partially saturated structure provides a three-dimensional framework that can be strategically decorated with functional groups to achieve specific and potent interactions with biological targets. The versatility of the tetralone scaffold has led to its incorporation into drugs for a wide spectrum of diseases, including cancer, neurodegenerative disorders, and infectious diseases.[2][3][4]

The Significance of the 2-Tetralone Isomer

While α-tetralones (1-tetralones) are common, β-tetralones (2-tetralones) offer a distinct chemical personality. The placement of the ketone at the C2 position creates unique opportunities for chemical modification. The adjacent C1 and C3 methylene groups are activated, making them prime sites for functionalization through reactions like aldol or Claisen-Schmidt condensations, which are pivotal for building molecular complexity.

Rationale for the this compound Focus

This guide specifically examines analogs derived from the this compound core. The methyl group at the C5 position on the aromatic ring serves as a crucial starting point. It can be a simple steric and electronic modulator or a handle for further synthetic elaboration. More importantly, its close structural relationship to the highly valuable 5-methoxy-2-tetralone, a key intermediate in the synthesis of drugs for Parkinson's disease, makes this family of compounds exceptionally relevant.[5] By exploring modifications around this core, we can systematically investigate how subtle structural changes impact biological activity and uncover new therapeutic leads.

Synthetic Landscape: Accessing and Diversifying the Core Scaffold

The generation of a diverse library of this compound analogs hinges on robust and flexible synthetic strategies. The causality behind these choices lies in achieving efficiency, high yields, and the ability to introduce a wide range of functional groups at specific positions.

Foundational Synthesis of 5-Substituted-2-Tetralones

A common and industrially scalable approach to the 5-substituted-2-tetralone core involves a multi-step sequence starting from readily available materials like 3-methoxyphenylacetic acid.[6][7]

Causality of the Method: This pathway is favored for its reliability and use of inexpensive starting materials. The Friedel-Crafts acylation is a classic and powerful C-C bond-forming reaction for creating the bicyclic system. The final purification via a bisulfite adduct is a clever and effective technique for isolating the ketone from non-carbonyl impurities, ensuring high purity of the key intermediate.[7]

A generalized workflow is depicted below:

Caption: General synthetic workflow for accessing the 5-substituted-2-tetralone core.

Key Derivatization Strategies for Analog Generation

With the core scaffold in hand, diversification is achieved through position-selective reactions.

-

2.2.1 C1/C3 Condensation Reactions: The most prolific method for generating analogs is the Claisen-Schmidt condensation of the tetralone with various aromatic aldehydes.[2] This reaction, typically catalyzed by an acid or base, introduces a benzylidene moiety, creating an α,β-unsaturated carbonyl system—a well-known pharmacophore. The choice of aldehyde is critical as it directly introduces the desired substituents for SAR studies.

-

2.2.2 C2 Carbonyl Group Transformations: The ketone itself is a versatile functional handle. It can be converted to an amine via reductive amination to produce aminotetralin derivatives, which are often bioactive. It can also be reduced to a hydroxyl group or used in reactions to form heterocyclic fused rings like pyrazoles or isoxazoles.

-

2.2.3 Aromatic Ring Modifications: While modifications to the existing aromatic ring are less common post-cyclization, functional groups at the C5 position (like a methoxy group) can be demethylated to a phenol. This phenol can then be re-alkylated or used in other transformations, providing another layer of diversity.

Therapeutic Significance and Structure-Activity Relationships (SAR)

Analogs of this compound have demonstrated significant potential across a range of therapeutic areas. The following sections highlight key findings and distill critical SAR insights.

Central Nervous System (CNS) Disorders

The tetralone scaffold is a well-established pharmacophore for targeting the CNS.

-

3.1.1 Parkinson's and Alzheimer's Diseases: 5-Methoxy-2-tetralone is a crucial building block for drugs targeting neurodegenerative diseases.[5] Furthermore, α,β-unsaturated carbonyl derivatives of tetralone have been identified as multifunctional agents for Alzheimer's disease by inhibiting monoamine oxidase B (MAO-B), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE).[2]

-

SAR Insight: Studies on 2-benzylidene-1-tetralone derivatives as adenosine receptor antagonists revealed that the position of a hydroxyl group on the tetralone ring is critical. A C7-hydroxyl substitution showed a higher affinity for A₂ₐ and A₁ receptors compared to a C6-hydroxyl group, demonstrating the sensitivity of the receptor pocket to substituent placement.[2]

-

-

3.1.2 Depression: The tetralone core is found in clinically used antidepressants like Sertraline.[2] Analogs have been developed as potent and selective inhibitors of MAO-A and MAO-B, enzymes critical in regulating neurotransmitter levels.

-

SAR Insight: For MAO-B inhibition, a C6-substituted tetralone with a 3-iodobenzyloxy group was found to be exceptionally potent (IC₅₀ = 4.5 nM) and highly selective over MAO-A. This highlights the importance of the substituent's nature and position on the aromatic ring for achieving target selectivity.[2]

-

Opioid Receptor Modulation

Novel opioid ligands have been developed by attaching an N-phenyl-N-(piperidin-2-yl)propionamide moiety to the 2-tetralone core. These compounds have shown promise as selective μ-opioid receptor agonists for pain management.[8]

-

SAR Insight: A hydroxyl substitution at the C5 position of the tetralone ring dramatically increased binding affinity for the μ-opioid receptor, with reported Kᵢ values as low as 4 nM.[8] This suggests a key hydrogen bonding interaction within the receptor's binding site. Replacing the hydroxyl with an amino or amide group was less effective, underscoring the specific electronic and hydrogen-bonding requirements for high-affinity binding.

Anti-inflammatory and Immunomodulatory Effects

Tetralone derivatives have been identified as inhibitors of the Macrophage Migration Inhibitory Factor (MIF), a proinflammatory cytokine implicated in various inflammatory diseases.[9]

-

Mechanism of Action: MIF possesses tautomerase enzymatic activity, which is crucial for its biological function. Tetralone analogs can inhibit this activity, thereby attenuating macrophage activation and reducing the production of inflammatory mediators like TNF-α and IL-6.[9] This represents a promising strategy for treating severe systemic inflammation.

Caption: Simplified pathway showing inhibition of MIF by tetralone analogs to reduce inflammation.

Summary of Biological Activity

The following table summarizes the activity of representative tetralone analogs discussed in the literature.

| Compound Class | Target(s) | Key Structural Features | Reported Activity (IC₅₀ / Kᵢ) | Reference |

| C6-Substituted Tetralone | MAO-B | 6-(3-iodobenzyloxy) group | 4.5 nM | [2] |

| 2-Benzylidene-1-tetralone | Adenosine A₂ₐ Receptor | C7-hydroxyl group | Kᵢ = 5.93 µM | [2] |

| 5-Substituted Aminotetralin | μ-Opioid Receptor | 5-hydroxyl group | Kᵢ = 4 nM | [8] |

| 2-Benzylidene-tetralone | Firefly Luciferase | 3',4',5'-trimethoxybenzylidene | IC₅₀ = 0.25 nM | [10] |

| 2-Bromo-1-tetralone | Antifungal (e.g., C. albicans) | 6,7-dichloro substitution | MIC = 0.78-6.25 µg/mL | [2] |